molecular formula C9H10BrNO2 B15312284 Methyl 2-amino-6-bromo-3-methylbenzoate

Methyl 2-amino-6-bromo-3-methylbenzoate

Cat. No.: B15312284
M. Wt: 244.08 g/mol
InChI Key: ACEGPJLOJQQWOM-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-bromo-3-methylbenzoate is a substituted benzoate ester featuring an amino group at position 2, a bromine atom at position 6, and a methyl group at position 3 of the benzene ring. Its molecular formula is C₁₀H₁₀BrNO₂, with a molecular weight of 272.10 g/mol (calculated). This compound is of interest in pharmaceutical and organic synthesis due to its functional groups, which enable diverse reactivity, such as nucleophilic substitution (Br), ester hydrolysis, and aromatic interactions (NH₂).

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

methyl 2-amino-6-bromo-3-methylbenzoate

InChI

InChI=1S/C9H10BrNO2/c1-5-3-4-6(10)7(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3

InChI Key

ACEGPJLOJQQWOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-bromo-3-methylbenzoate typically involves the bromination of methyl 3-methylbenzoate followed by amination. One common method is:

    Bromination: Methyl 3-methylbenzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.

    Amination: The brominated product is then reacted with ammonia or an amine under suitable conditions to replace the bromine atom with an amino group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-bromo-3-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in a polar solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

    Substitution: Formation of substituted benzoates.

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Coupling: Formation of biaryl compounds or other complex structures.

Scientific Research Applications

Methyl 2-amino-6-bromo-3-methylbenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or marker in biochemical assays and studies involving enzyme activity or protein interactions.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-bromo-3-methylbenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and bromine groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Positional Isomers

Methyl 3-amino-6-bromo-2-methylbenzoate (CAS 750586-06-2) is a positional isomer where the amino and methyl groups are swapped (positions 2 and 3). Key differences:

  • Molecular Weight : 244.09 g/mol (vs. 272.10 g/mol for the target compound) due to the absence of a bromine atom in this example.
  • Reactivity: The amino group at position 3 may alter electronic effects on the benzene ring, influencing electrophilic substitution patterns compared to the 2-amino derivative.

Halogen-Substituted Analogs

Ethyl 2-amino-6-chloro-3-methylbenzoate (CAS 1183546-09-9) replaces bromine with chlorine:

  • Molecular Weight : ~213.66 g/mol (lower due to Cl’s atomic weight vs. Br).
  • Reactivity : Chlorine is less polarizable than bromine, leading to slower nucleophilic aromatic substitution. This impacts applications in cross-coupling reactions (e.g., Suzuki-Miyaura).

Ester Group Variants

Ethyl 2-amino-6-bromo-3-methylbenzoate (Ref: 10-F742036) substitutes the methyl ester with an ethyl group:

  • Lipophilicity : The ethyl ester increases logP (hydrophobicity), enhancing membrane permeability in drug design.
  • Hydrolysis Stability : Ethyl esters generally hydrolyze slower than methyl esters under physiological conditions, affecting prodrug strategies.

Substituent Modifications

Methyl 2-amino-6-bromo-3-methoxybenzoate (MDL: MFCD21893917) replaces the 3-methyl group with methoxy:

  • Electronic Effects : Methoxy is electron-withdrawing via resonance, reducing electron density at the aromatic ring compared to the electron-donating methyl group. This alters reactivity in electrophilic substitutions.
  • Molecular Formula: C₁₀H₁₀BrNO₃ (vs. C₁₀H₁₀BrNO₂ for the target compound).

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 2-amino-6-bromo-3-methylbenzoate C₁₀H₁₀BrNO₂ 272.10 2-NH₂, 6-Br, 3-CH₃
Ethyl 2-amino-6-chloro-3-methylbenzoate C₁₀H₁₁ClNO₂ 213.66 2-NH₂, 6-Cl, 3-CH₃
Methyl 3-amino-6-bromo-2-methylbenzoate C₉H₁₀BrNO₂ 244.09 3-NH₂, 6-Br, 2-CH₃
Ethyl 2-amino-6-bromo-3-methylbenzoate C₁₁H₁₂BrNO₂ 286.13 2-NH₂, 6-Br, 3-CH₃, ethyl ester

Research Findings

  • Synthetic Accessibility : Methyl esters (e.g., target compound) are often synthesized via Fischer esterification or nucleophilic substitution, as seen in analogous preparations.
  • Stability : Bromine-substituted derivatives exhibit greater stability in storage compared to iodo analogs but require inert atmospheres to prevent debromination.
  • Commercial Viability: Ethyl 2-amino-6-bromo-3-methylbenzoate () was discontinued, suggesting challenges in scalability or market demand compared to methyl esters.

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-amino-6-bromo-3-methylbenzoate, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer:
The synthesis of this compound typically involves bromination and esterification steps. A common approach is to start with a substituted benzoic acid derivative, followed by bromination at the 6-position and introduction of the amino group at the 2-position. Key considerations include:

  • Acid Catalysis : Strong acids like methanesulfonic acid under reflux conditions are effective for esterification and functional group stabilization .
  • Temperature Control : Reflux (100–120°C) ensures complete reaction while minimizing side reactions like dehalogenation.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity.

Example Protocol:

StepReagents/ConditionsPurposeYield (%)
BrominationBr₂, FeBr₃, DCM, 0°CIntroduce Br at C6~75
AminationNH₃/MeOH, Pd/C, H₂Introduce NH₂ at C2~65
EsterificationCH₃OH, H₂SO₄, refluxMethyl ester formation~85

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using substituent effects. The amino group (δ 5.2–5.8 ppm) and bromine (deshielding C6) are diagnostic .
    • 2D NMR (HSQC, HMBC) : Resolves overlapping signals and confirms connectivity.
  • X-ray Crystallography :
    • Use SHELXL for refinement, especially for resolving disorder in the methyl or bromine groups .
    • ORTEP-3 generates publication-quality thermal ellipsoid diagrams .

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